erythro-Mea - 20576-52-7

erythro-Mea

Catalog Number: EVT-1557749
CAS Number: 20576-52-7
Molecular Formula: C17H20O2
Molecular Weight: 256.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Erythro-Mea can be derived from natural sources or synthesized through chemical methods. It is found in various biological tissues, particularly in the nervous system and immune cells. The compound is synthesized through specific metabolic pathways involving serine and palmitoyl-CoA.

Classification

Erythro-Mea falls under the classification of:

  • Chemical Class: Sphingolipids
  • Molecular Formula: C18H37NO2
  • IUPAC Name: (2S,3R)-2-amino-1,3-octadecanediol
Synthesis Analysis

Methods

The synthesis of Erythro-Mea can be accomplished through several methods. A practical approach involves the use of vinylepoxide as a precursor. The synthesis typically includes:

Technical Details

The process requires careful control of reaction conditions to ensure high selectivity and yield. The synthesis may also involve purification steps such as chromatography to isolate the desired product from by-products.

Molecular Structure Analysis

Structure

Erythro-Mea is characterized by its long hydrocarbon chain and an amino alcohol functional group. Its stereochemistry is defined by specific configurations at the chiral centers.

Data

  • Molecular Weight: 299.5 g/mol
  • Structural Formula:
HOCH2 CH2 14 CH3 2N\text{HOCH}_2\text{ CH}_2\text{ }_{14}\text{ CH}_3\text{ }_2\text{N}

This structure contributes to its amphipathic nature, allowing it to interact with lipid bilayers effectively.

Chemical Reactions Analysis

Reactions

Erythro-Mea participates in various biochemical reactions, including:

  • Phosphorylation: It can be phosphorylated to form sphingosine 1-phosphate, a potent signaling molecule.
  • Acylation: Erythro-Mea can undergo acylation reactions, leading to the formation of complex sphingolipids.

Technical Details

The reactivity of Erythro-Mea is influenced by its functional groups, which allow it to engage in nucleophilic attacks and participate in lipid metabolism pathways.

Mechanism of Action

Process

Erythro-Mea exerts its biological effects primarily through its role as a precursor for sphingosine 1-phosphate. This molecule is involved in numerous signaling pathways that regulate:

  • Cell growth and survival
  • Immune responses
  • Vascular integrity

Data

Studies indicate that alterations in Erythro-Mea levels can impact cellular functions significantly, contributing to conditions such as cancer and inflammatory diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid or solid depending on purity.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.

Chemical Properties

  • Melting Point: Approximately 60°C.
  • Boiling Point: Not well-defined due to decomposition before boiling.
  • Stability: Stable under standard laboratory conditions but sensitive to oxidation.

Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural determination.

Applications

Scientific Uses

Erythro-Mea has several applications in scientific research:

  • Cell Biology: Used to study cell signaling pathways related to apoptosis and proliferation.
  • Pharmacology: Investigated for its potential therapeutic effects in cancer treatment and immune modulation.
  • Biochemistry: Serves as a model compound for studying sphingolipid metabolism and function.

Research continues into the therapeutic implications of manipulating Erythro-Mea levels in various diseases, highlighting its importance in both basic and applied sciences.

Introduction to Erythro-MEA

Chemical and Pharmacological Definition of Erythro-MEA

Erythro-MEA (ethyl-α′-methyl-4,4′-dihydroxybibenzyl) is a synthetic stilbenoid derivative characterized by a 1,2-diphenylethane backbone with hydroxyl groups at the para positions (C4 and C4′) and an ethyl group substituted at the α′-carbon [10]. The prefix "erythro" denotes its specific relative stereochemistry, where the two bulky substituents (ethyl and methyl groups) reside on opposite sides of the ethane bond. This configuration creates a diastereomeric relationship with its threo counterpart, where substituents are on the same side. The erythro configuration imposes distinct conformational constraints influencing molecular recognition [10].

Pharmacologically, erythro-MEA functions as a selective estrogen receptor modulator (SERM). Its bibenzyl core allows structural mimicry of endogenous estrogens like estradiol, facilitating binding to estrogen receptors (ERα and ERβ). However, the ethyl and methyl substitutions modulate receptor binding affinity and transcriptional activity, leading to tissue-specific agonist or antagonist effects. Studies indicate its binding induces conformational changes in the receptor ligand-binding domain, altering co-regulator recruitment and downstream gene expression profiles [1] [7]. Unlike simpler stilbenes (e.g., resveratrol), its dihydrobibenzyl structure confers metabolic stability against oxidation while retaining phenolic functionality crucial for receptor interaction [10].

Table 1: Key Chemical Characteristics of Erythro-MEA

PropertyDescription
IUPAC Name1-(4-Hydroxyphenyl)-2-(4-hydroxy-3-ethylphenyl)-1-methylpropane (Erythro isomer)
Molecular FormulaC₁₈H₂₂O₂
Core StructureBibenzyl (1,2-Diphenylethane)
Key Substituents-OH (C4, C4′); -CH₃ (C1); -CH₂CH₃ (Cα′)
StereochemistryErythro (Threo isomer exists)
Pharmacological ClassSelective Estrogen Receptor Modulator (SERM)

Historical Context of Hexoestrol Derivatives in Reproductive Research

Erythro-MEA belongs to a lineage of synthetic estrogens derived from hexoestrol, a non-steroidal estrogen first synthesized in the 1930s. Hexoestrol itself emerged from efforts to identify orally active, cheaper alternatives to natural estrogens like estrone. Its discovery stemmed from the observation that certain diethylstilbestrol (DES) analogs exhibited potent estrogenic activity [1] [7]. Researchers systematically modified the DES structure, leading to hexoestrol, characterized by its saturated ethane bridge (contrasted with DES's unsaturated ethylene bridge). This saturation introduced the possibility of stereoisomers (meso and dl-forms), with the meso form exhibiting superior estrogenic potency [1].

The exploration of hexoestrol derivatives, including ethyl-substituted analogs like erythro-MEA, was driven by key scientific questions:

  • Structure-Activity Relationships (SAR): How do alkyl substitutions (e.g., ethyl at α′) and stereochemistry (erythro vs. threo) impact estrogenic potency and tissue selectivity? Early studies revealed that even minor stereochemical differences drastically altered receptor binding kinetics and in vivo uterotrophic activity [1] [7].
  • Mechanism of Non-Steroidal Estrogens: How do planar (DES-like) versus flexible (bibenzyl-like) structures engage the estrogen receptor binding pocket? Bibenzyls like hexoestrol and erythro-MEA offered insights into receptor flexibility.
  • Tissue-Specific Modulation: Could specific substitutions confer desirable effects (e.g., bone protection, cardiovascular) while minimizing uterine stimulation? Erythro-MEA emerged as a tool compound in this pursuit due to its modified substitution pattern compared to hexoestrol.

This historical trajectory positioned erythro-MEA as a critical chemical probe for dissecting ER pharmacology beyond the initial generation of synthetic estrogens like DES and hexoestrol.

Structural Relationship to Ethyl-α′-Methyl-4,4′Dihydroxybibenzyl Compounds

Erythro-MEA is defined within the broader chemical class of ethyl-α′-methyl-4,4′-dihydroxybibenzyls. This class shares the fundamental bibenzyl skeleton (C₆H₅-CH₂-CH₂-C₆H₅) with specific modifications:

  • Phenolic Hydroxyls: The para-hydroxyl groups (-OH at C4 and C4′) are essential for mimicking the A-ring phenol of estradiol, enabling hydrogen bonding with key residues (e.g., Glu353, Arg394) in the ER ligand-binding domain.
  • α′-Ethyl Substitution: The ethyl group (-CH₂CH₃) attached to one of the benzylic carbons (designated α′) introduces steric bulk. This group protrudes into a specific sub-pocket of the ER, influencing the conformational stability of the receptor-ligand complex and potentially altering co-activator recruitment profiles compared to unsubstituted bibenzyls.
  • C1-Methyl Substitution: The methyl group (-CH₃) attached directly to one phenyl ring (C1) further modulates electron density and steric interactions near the phenolic oxygen, subtly affecting binding affinity and potentially contributing to tissue selectivity.

The defining characteristic of erythro-MEA within this class is its stereochemistry at the Cα-Cα′ bond. The ethyl-α′-methyl-4,4′-dihydroxybibenzyl scaffold possesses two chiral centers (Cα and Cα′), generating three stereoisomers:

  • meso: If the molecule has a plane of symmetry (internal mirror plane), making the chiral centers identical but opposite in configuration (R,S/S,R).
  • dl- (Racemic Mixture): Consisting of two enantiomers:
  • Erythro (also known as rac-1 or dl): (R,R) and (S,S) enantiomers. In this form, the ethyl and methyl substituents are on opposite sides when viewed along the Cα-Cα′ bond.
  • Threo (also known as rac-2): (R,S) and (S,R) enantiomers. Here, the ethyl and methyl substituents are on the same side.

Table 2: Stereoisomers of Ethyl-α′-Methyl-4,4′-Dihydroxybibenzyl Compounds

Stereoisomer DesignationRelative ConfigurationChirality (Cα, Cα′)Key Structural Feature
mesoSymmetricR,S (or S,R)Internal plane of symmetry; substituents are meso
dl-Erythro (rac-1)ErythroR,R + S,SBulky groups (ethyl, methyl) antiperiplanar (opposite)
dl-Threo (rac-2)ThreoR,S + S,RBulky groups (ethyl, methyl) synperiplanar (same side)

Erythro-MEA specifically refers to the rac-1 (dl-erythro) stereoisomer mixture of ethyl-α′-methyl-4,4′-dihydroxybibenzyl. The erythro configuration imposes a distinct extended conformation compared to the potentially more folded threo form, significantly impacting how the molecule docks within the hydrophobic cavity of the ER and interacts with specific amino acid side chains. This stereochemical distinction underlies its unique biological profile compared to its threo counterpart and the meso form of simpler bibenzyls like hexoestrol [10].

Significance in Hormonal Modulation Studies

Erythro-MEA's significance extends beyond its historical role as a synthetic estrogen analog. It serves as a precision tool for investigating fundamental mechanisms of estrogen signaling and its modulation in physiological and pathological contexts:

  • Dissecting ER Subtype Specificity: Studies using erythro-MEA and its isomers have helped elucidate how subtle structural variations, particularly stereochemistry and alkyl substitution, differentially impact binding to and activation of ERα versus ERβ. For instance, its interaction profile contrasts with the activity of natural ligands (estradiol) or DES analogs, providing clues to receptor subtype-selective pharmacophore design [1].
  • Probing Non-Genomic Signaling: Like other estrogens, erythro-MEA may initiate rapid, membrane-initiated signaling cascades (e.g., MAPK, PI3K activation). Its specific structure allows researchers to probe the structural requirements for these non-genomic effects versus classical genomic transcriptional activation [1].
  • Understanding Erythropoietic Modulation: A key area of mechanistic insight revealed through erythro-MEA related compounds is the suppressive effect of estrogens on erythropoiesis. Research in models of excessive red blood cell production (e.g., chronic mountain sickness, CMS) demonstrated that physiological estrogens act by downregulating GATA1, a master transcription factor for erythropoiesis. Estrogen-bound ER directly or indirectly represses GATA1 expression and its target genes (e.g., EPOR, BCLxL, ALAS2), leading to increased apoptosis of erythroid precursors and reduced red cell output. Erythro-MEA, as a synthetic ER ligand, provides a tool to mimic and dissect this pathway independently of endogenous hormone fluctuations [7].
  • Modeling Tissue-Selective Effects (SERM Activity): The ethyl and methyl substitutions, combined with its stereochemistry, make erythro-MEA a prototype for studying how synthetic ligands achieve selective modulation of ER activity in different tissues (e.g., bone, liver, cardiovascular system vs. breast, uterus). This research underpins the development of safer, more targeted hormone therapies [1] [7].

In essence, erythro-MEA remains a valuable chemical probe due to its defined stereochemistry and specific substitution pattern, enabling researchers to dissect the complex interplay between estrogen receptor structure, ligand conformation, and diverse biological outcomes.

Properties

CAS Number

20576-52-7

Product Name

erythro-Mea

IUPAC Name

4-[(2S,3R)-3-(4-hydroxyphenyl)pentan-2-yl]phenol

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

InChI

InChI=1S/C17H20O2/c1-3-17(14-6-10-16(19)11-7-14)12(2)13-4-8-15(18)9-5-13/h4-12,17-19H,3H2,1-2H3/t12-,17-/m1/s1

InChI Key

PYYFTORPKDTZJF-SJKOYZFVSA-N

SMILES

CCC(C1=CC=C(C=C1)O)C(C)C2=CC=C(C=C2)O

Synonyms

erythro-alpha-ethyl-alpha'-methyl-4,4'-dihydroxybibenzyl

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(C)C2=CC=C(C=C2)O

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)O)[C@H](C)C2=CC=C(C=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.